3-(4-Methoxyphenyl)-2-(9-methylcarbazol-3-yl)-1,2-dihydroquinazolin-4-one
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Overview
Description
3-(4-Methoxyphenyl)-2-(9-methylcarbazol-3-yl)-1,2-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-2-(9-methylcarbazol-3-yl)-1,2-dihydroquinazolin-4-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones.
Introduction of the Carbazole Moiety: This step may involve the coupling of the quinazolinone core with a carbazole derivative using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the carbazole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the quinazolinone core, potentially using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be a site for nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, methyl iodide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with hydroxyl groups, while substitution reactions could introduce various functional groups at the methoxy position.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, quinazolinone derivatives are known for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound might exhibit similar biological activities, making it a subject of interest in drug discovery and development.
Medicine
In medicine, compounds like 3-(4-Methoxyphenyl)-2-(9-methylcarbazol-3-yl)-1,2-dihydroquinazolin-4-one could be explored for their therapeutic potential. They might act as lead compounds for the development of new drugs targeting specific diseases.
Industry
Industrially, such compounds can be used in the development of new materials, including polymers and dyes. Their unique chemical properties make them suitable for various applications in material science.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The carbazole moiety might contribute to the compound’s ability to intercalate with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-(4-methoxyphenyl)-2-phenylquinazolin-4(1H)-one: Lacks the carbazole moiety, potentially resulting in different biological activities.
2-(9-methyl-9H-carbazol-3-yl)-3-phenylquinazolin-4(1H)-one: Similar structure but with different substituents, affecting its chemical and biological properties.
Uniqueness
The presence of both the methoxyphenyl and carbazole moieties in 3-(4-Methoxyphenyl)-2-(9-methylcarbazol-3-yl)-1,2-dihydroquinazolin-4-one makes it unique. This combination might result in distinct chemical reactivity and biological activity compared to other quinazolinone derivatives.
Properties
CAS No. |
312626-83-8 |
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Molecular Formula |
C28H23N3O2 |
Molecular Weight |
433.5g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2-(9-methylcarbazol-3-yl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C28H23N3O2/c1-30-25-10-6-4-7-21(25)23-17-18(11-16-26(23)30)27-29-24-9-5-3-8-22(24)28(32)31(27)19-12-14-20(33-2)15-13-19/h3-17,27,29H,1-2H3 |
InChI Key |
CHALOZHLJVOAIS-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)C3NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)OC)C6=CC=CC=C61 |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C3NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)OC)C6=CC=CC=C61 |
Origin of Product |
United States |
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